molecular formula C8H11N3O B11784933 5-Amino-3-isobutylisoxazole-4-carbonitrile

5-Amino-3-isobutylisoxazole-4-carbonitrile

Cat. No.: B11784933
M. Wt: 165.19 g/mol
InChI Key: COVZGFSEVVBLMB-UHFFFAOYSA-N
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Description

5-Amino-3-isobutylisoxazole-4-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isobutylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isobutylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted isoxazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Amino-3-isobutylisoxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-isobutylisoxazole-4-carbonitrile involves its interaction with various molecular targets. The amino and carbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-isobutylisoxazole-4-carbonitrile is unique due to its specific combination of functional groups and the isoxazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-amino-3-(2-methylpropyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(2)3-7-6(4-9)8(10)12-11-7/h5H,3,10H2,1-2H3

InChI Key

COVZGFSEVVBLMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=C1C#N)N

Origin of Product

United States

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